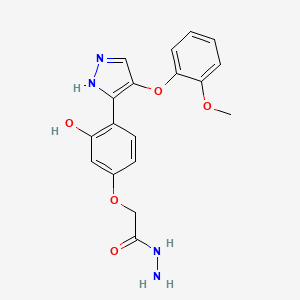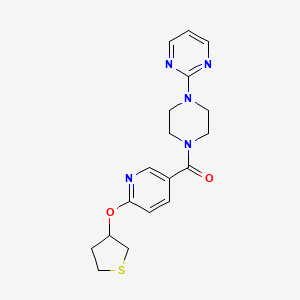
(4-(Pyrimidin-2-yl)piperazin-1-yl)(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
- Compound Activity : The synthesized compound 6g demonstrated potent inhibitory activity against AChE (IC50 = 0.90 μM) and selectivity over butyrylcholinesterase (BuChE). It could serve as a lead compound for AD drug development .
- Potency : It emerged as a potent compound (IC50 = 13 nM) with high oral bioavailability and low plasma protein binding .
- Potential : These inhibitors play a crucial role in cancer therapy and other diseases involving the PI3K/mTOR pathway .
- Activities : These compounds exhibited anti-inflammatory and analgesic effects, making them potential candidates for further study .
Alzheimer’s Disease (AD) Treatment
Dipeptidyl Peptidase IV (DPP-IV) Inhibition for Diabetes
PI3K/mTOR Inhibitors
Anti-Inflammatory and Analgesic Activities
Crystal Structures and Heterocycles
Mechanism of Action
Target of Action
The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This plays a significant role in various cellular processes, including cell signaling, growth, and division.
Mode of Action
The compound interacts with its target, the tyrosine kinases, by binding to them . This binding is facilitated through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . The binding inhibits the activity of the tyrosine kinases, thereby affecting the phosphorylation process .
Biochemical Pathways
The inhibition of tyrosine kinases affects the phosphorylation process, which is a critical part of many cellular processes. This can lead to changes in cell signaling pathways, potentially affecting cell growth and division .
Result of Action
The result of the compound’s action is the inhibition of tyrosine kinases, which can affect various cellular processes. For example, it has been observed that similar compounds can increase the phosphorylation of H2AX in MCF-7 cells , indicating potential changes in cell signaling and function.
properties
IUPAC Name |
(4-pyrimidin-2-ylpiperazin-1-yl)-[6-(thiolan-3-yloxy)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S/c24-17(14-2-3-16(21-12-14)25-15-4-11-26-13-15)22-7-9-23(10-8-22)18-19-5-1-6-20-18/h1-3,5-6,12,15H,4,7-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMTWXLUIKGDRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=C(C=C2)C(=O)N3CCN(CC3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dimethyl-5-[methyl-(4-methylphenyl)sulfonylamino]-N-propan-2-ylbenzenesulfonamide](/img/structure/B2458278.png)

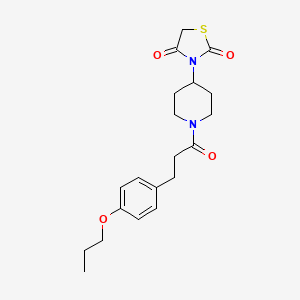
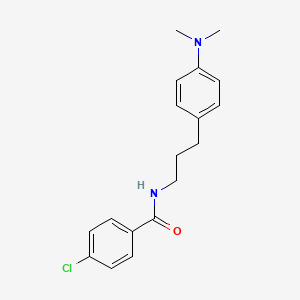
![2-[(2-Methylphenyl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2458284.png)

![2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone](/img/structure/B2458288.png)
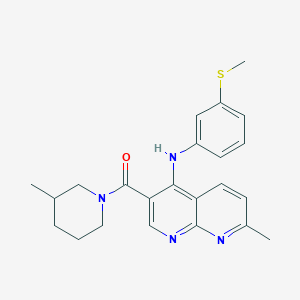
![3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-sulfonyl chloride](/img/structure/B2458293.png)
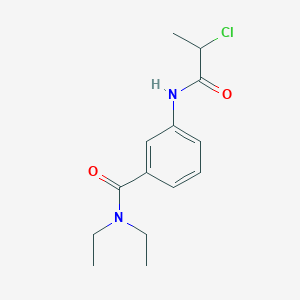
![2-(4-methoxyphenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2458298.png)
![3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2458299.png)
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2458300.png)
